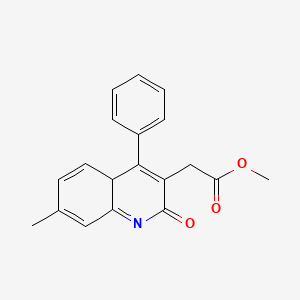

![molecular formula C11H13N5OS B2647839 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 120873-48-5](/img/structure/B2647839.png)

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a derivative of 1,2,4-triazole. It is synthesized from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization .

Synthesis Analysis

The synthesis of this compound involves several steps. First, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol is alkylated to 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone. The alkylated compound is then reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon .Molecular Structure Analysis

The molecular structure of this compound is characterized by IR, 1D and 2D 1H-1H, 1H-13C and 1H-15N NMR spectroscopy and by elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, acylation, and reduction. The S-alkylation was performed using cesium carbonate as a base, and the reduction of the ketones group to the corresponding secondary alcohol was carried out with sodium borohydride .Scientific Research Applications

1. Anticancer Potential

One of the notable applications of compounds derived from 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is in cancer research. A study conducted by Šermukšnytė et al. (2022) revealed that derivatives of this compound showed cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Some of the synthesized compounds demonstrated significant activity in 3D cell cultures and inhibited cancer cell migration, suggesting potential as antimetastatic candidates in cancer treatment (Šermukšnytė et al., 2022).

2. Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. A study by Bayrak et al. (2009) synthesized various derivatives of this compound and evaluated their antimicrobial activities. The results indicated that many of these compounds exhibited good to moderate antimicrobial activity, expanding the potential for use in combating bacterial infections (Bayrak et al., 2009).

3. Enzyme Inhibition for Disease Treatment

Compounds derived from this compound also show potential in enzyme inhibition, which is crucial for treating various diseases. Bekircan et al. (2015) conducted a study synthesizing novel derivatives and assessing their inhibition of lipase and α-glucosidase. These enzymes are targets in the treatment of obesity and diabetes, respectively. The study found that some compounds exhibited substantial anti-lipase and anti-α-glucosidase activity, indicating potential therapeutic applications in these areas (Bekircan, Ülker & Menteşe, 2015).

4. Antioxidant Properties

Research by Šermukšnytė et al. (2022) also showed that certain derivatives of this compound possess antioxidant properties. The study indicated that one compound exhibited a higher antioxidant ability than the control, butylated hydroxytoluene, in a Ferric reducing antioxidant power assay. This finding suggests potential applications in combating oxidative stress-related diseases (Šermukšnytė et al., 2022).

5. Anti-Inflammatory and Analgesic Activities

Compounds based on this compound have been evaluated for their potential anti-inflammatory and analgesic activities. Hunashal et al. (2014) synthesized a series of derivatives and found that some compounds exhibited significant anti-inflammatory activity. This research opens avenues for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Hunashal et al., 2014).

Future Directions

properties

IUPAC Name |

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-16-10(8-5-3-2-4-6-8)14-15-11(16)18-7-9(17)13-12/h2-6H,7,12H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFBUFRHYZZYCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NN)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2647761.png)

![(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2647763.png)

![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647764.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647767.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2647768.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2647769.png)

![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2647774.png)

![5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2647776.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2647777.png)

![7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2647778.png)